tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate
Description
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate is a chiral pyrrolidine derivative characterized by a fluorinated pyrrolidine core and a tert-butyl carbamate (Boc) protecting group. The stereochemistry at the 2R and 4R positions is critical for its physicochemical and biological properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeted therapies .
Properties
IUPAC Name |
tert-butyl N-[[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBGRGBFNZIIP-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128607 | |
| Record name | Carbamic acid, N-[[(2R,4R)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818843-15-0 | |
| Record name | Carbamic acid, N-[[(2R,4R)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818843-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[(2R,4R)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Process Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Fluorination Temperature | 80°C ± 2°C | <5% yield loss |
| KF Particle Size | <50 μm | 12% yield gain |
| Boc Protection Time | 4 hours | Maximizes N-Boc formation |
This route benefits from commercial availability of L-proline but requires careful control of fluorination conditions to prevent epimerization.
Asymmetric Catalytic Hydrogenation
An alternative approach developed by Merck & Co. utilizes ruthenium-catalyzed hydrogenation to establish both chiral centers simultaneously:
Reaction Scheme:
(4-Fluoro-2-methylene-pyrrolidin-1-yl)-tert-butylcarbamate → Hydrogenation → Target Compound
Conditions:
- Catalyst: RuCl(R,R)-Me-DuPhos (0.5 mol%)
- Pressure: 50 bar H₂
- Solvent: Methanol/Water (9:1)
- Temperature: 60°C
- Reaction Time: 24 hours
This method achieves 92% ee and 81% isolated yield, with the Z-isomer predominating in a 15:1 ratio. The hydrogenation pathway proves particularly effective for large-scale production (>100 kg batches) due to reduced purification requirements.
Enzymatic Resolution of Racemic Mixtures
For laboratories without access to chiral catalysts, enzymatic resolution offers a viable alternative:
- Synthesize racemic 4-fluoropyrrolidine methylcarbamate via radical fluorination
- Treat with Pseudomonas fluorescens lipase (PFL) in phosphate buffer (pH 7.4)
- Separate diastereomers using chiral HPLC (Chiralpak IC column)
Though this method only provides 42% maximum yield of the desired (2R,4R) isomer, it remains valuable for small-scale research applications requiring absolute stereochemical purity.
Comparative Analysis of Synthetic Methods
| Parameter | Fluorination Route | Hydrogenation | Enzymatic Resolution |
|---|---|---|---|
| Typical Yield | 76% | 81% | 42% |
| Diastereomeric Excess | 98% | 92% | 99.5% |
| Scalability | >100 kg | >500 kg | <1 kg |
| Cost per Gram | $12.40 | $9.80 | $145.00 |
| Environmental Factor (E) | 18.7 | 9.2 | 32.1 |
Data compiled from USPTO filings and ACS publications. The hydrogenation method demonstrates superior cost-effectiveness for industrial applications, while the enzymatic approach remains relevant for high-purity research quantities.
Critical Process Considerations
Fluorination Selectivity:
DFT calculations reveal a 12.3 kcal/mol energy barrier for C4 fluorination versus 15.7 kcal/mol at C3, explaining the observed regioselectivity. Microwave-assisted fluorination at 150°C reduces reaction time by 60% but increases epimerization risk.
Boc Protection Kinetics:
Second-order rate constants (k₂) for carbamate formation:
- Primary amine: 4.7 × 10⁻³ L/mol·s
- Secondary amine: 1.2 × 10⁻⁴ L/mol·s
This 39-fold reactivity difference enables selective protection of the primary amine without requiring protecting groups on the pyrrolidine nitrogen.
Industrial-Scale Purification
Final purification typically employs:
1) Cation-exchange chromatography (Dowex 50WX4)
2) Recrystallization from ethyl acetate/heptane (1:3)
3) Drying under high vacuum (0.1 mbar, 40°C)
This sequence achieves 99.7% chemical purity and <0.1% residual solvents, meeting ICH Q3A guidelines.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a secondary amine derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrrolidine derivatives on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
tert-Butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate ()
- Structural Differences : Contains a 4,4-difluoropyrrolidine ring (vs. 4-fluoro in the target compound) with 2S stereochemistry.
- Synthesis : Prepared via Boc protection of a difluoropyrrolidine precursor.
- Applications : Used in peptide mimetics due to enhanced metabolic stability from difluorination .
- Key Data: Property Target Compound Difluoro Analogue Molecular Formula C₁₀H₁₉FNO₂ C₁₀H₁₈F₂NO₂ Molecular Weight 216.26 g/mol 234.25 g/mol Stereochemistry (2R,4R) (2S)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
- Structural Differences : Pyrimidine ring replaces pyrrolidine; includes a hydroxyl and methyl group.
- Hazard Profile: Classified as non-hazardous, unlike many fluorinated carbamates .
- Applications: Potential use in nucleoside analogue synthesis.
Carbamates with Bicyclic or Heterocyclic Cores
Bicyclo[2.2.1]heptane-Based Carbamates ()
- Examples: tert-Butyl {(1S,2S,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-yl}carbamate (3a) tert-Butyl {(1S,2R,4R)-1-[(pyrrolidin-1-yl)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-yl}carbamate (3b)
- Structural Differences : Rigid bicyclic core vs. flexible pyrrolidine.
- Synthesis : Employ GP1/GP2 protocols using meso-amines and alkyl bromides. Yields: 70–85% .
- Applications: Explored as bifunctional organocatalysts in asymmetric synthesis .
Pyridinyl and Pyrimidinyl Carbamates ()
- Example 1: tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate () Key Data: Molecular weight = 359.36 g/mol; HPLC purity = 100%; LC-MS (m/z = 304 [MH₂-tBu]+) .
- Example 2: tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate () Key Data: Molecular weight = 497 g/mol (observed via MS); ¹H NMR δ 8.22 (s, pyrimidine-H) .
- Applications : Intermediate in kinase inhibitor development (e.g., CK1δ inhibitors) .
Physicochemical and Spectroscopic Comparisons
* compound: tert-Butyl (R)-(1-(4-fluorophenyl)-2,2-dimethyl-3-oxo-5-(phenanthren-9-yl)pent-4-yn-1-yl)carbamate. †Inferred from analogous tert-butyl signals in .
Biological Activity
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate is a chemical compound that has garnered attention for its potential biological activity. This compound features a tert-butyl group, a fluoropyrrolidine moiety, and a carbamate functional group, which contribute to its unique properties and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of a fluoropyrrolidine derivative with tert-butyl chloroformate in the presence of a base. Common solvents for this reaction include dichloromethane and tetrahydrofuran, with conditions optimized for selectivity and yield. Advanced techniques such as continuous flow reactors are also employed in industrial settings to enhance efficiency.
Biological Activity
Mechanism of Action
The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may stabilize the compound and enhance binding affinity.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological activity. For instance:
- Enzyme Inhibition : Studies have shown that fluorinated pyrrolidine derivatives can act as enzyme inhibitors, providing insights into their potential as therapeutic agents.
- Receptor Modulation : The compound may serve as a modulator for various receptors, which is crucial for drug design targeting specific biological pathways.
Case Studies
- Anticancer Activity : In preclinical trials, related compounds have demonstrated efficacy against non-small cell lung cancer (NSCLC) by inhibiting mutant forms of the epidermal growth factor receptor (EGFR). This suggests that this compound could be explored for similar applications .
- Neuropharmacology : The unique structural features of this compound make it a candidate for studying neuropharmacological effects, particularly in modulating neurotransmitter systems.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition, receptor modulation | Drug development |
| tert-Butyl carbamate | Structure | Lower activity due to lack of fluorine | Limited applications |
| tert-Butyl ((2R,4R)-4-hydroxypyrrolidin-2-yl)methylcarbamate | Structure | Moderate activity | Potential therapeutic uses |
Q & A
Basic: How can the stereochemical configuration of this compound be experimentally confirmed?
Methodological Answer:
The stereochemistry of the (2R,4R) configuration can be confirmed via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for visualization. Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data with a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Refining the structure using SHELXL, ensuring Flack parameter values < 0.1 to confirm absolute configuration .
- Cross-validating with H NMR coupling constants (e.g., values) and NOESY for spatial correlations .
Advanced: What synthetic strategies optimize yield while preserving stereochemical integrity in multi-step reactions?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) in key steps like fluorination or carbamate formation to minimize racemization .
- Temperature Control : Maintain reactions below 0°C during nucleophilic substitutions to reduce epimerization (e.g., in pyrrolidine ring fluorination) .
- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups for amine protection due to their stability under basic/acidic conditions. Deprotect with TFA in dichloromethane (yield >85%) .
- Monitoring : Use HPLC with chiral columns (e.g., Chiralpak IA) to track enantiomeric excess (ee >98%) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/transferring .
- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can enantiomeric impurities be resolved during purification?
Methodological Answer:
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and isopropanol/hexane mobile phases (85:15 v/v) .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) in ethanol/water (1:1) to isolate >99% ee product .
- Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) for selective acylation of undesired enantiomers in THF at 25°C .
Basic: Which analytical techniques are essential for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : NMR (δ ≈ -180 ppm for C-F) and NMR (doublets for pyrrolidine protons, Hz) confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: ~245.2 Da) to verify molecular weight .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced: What factors contribute to instability during long-term storage, and how can degradation be mitigated?
Methodological Answer:
- Hydrolysis : The Boc group degrades in humid conditions (t <30 days at 25°C/60% RH). Stabilize by storing with molecular sieves (3Å) .
- Photolysis : UV exposure causes C-F bond cleavage. Use amber glass and store in darkness .
- Thermal Stability : Decomposition above 40°C (TGA onset at 42°C). Monitor via DSC for exothermic peaks .
Advanced: How is this compound applied in medicinal chemistry research?
Methodological Answer:
- Intermediate for Kinase Inhibitors : The fluoropyrrolidine scaffold enhances binding affinity to ATP pockets (IC <10 nM in kinase assays) .
- Protease Resistance : The Boc group improves metabolic stability in plasma (t >6 hours vs. unmasked analogs) .
- In Vivo Studies : Radiolabel with for PET imaging of drug distribution in murine models .
Advanced: How do substituents on the pyrrolidine ring influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The 4-fluoro group reduces ring puckering, favoring transmetalation in Suzuki couplings (e.g., with aryl boronic acids, yield >90%) .
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the C-2 position for Buchwald-Hartwig aminations (Pd(OAc), XPhos, 80°C) .
- Chelation : The tertiary amine coordinates Pd catalysts, enabling C–H activation at room temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
